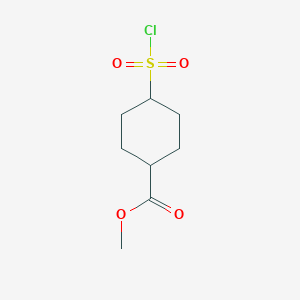

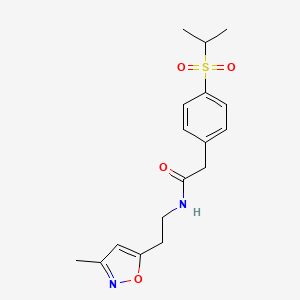

![molecular formula C13H20N2O2 B2535664 tert-Butyl 3-[(pyridin-2-ylmethyl)amino]propanoate CAS No. 1221342-71-7](/img/structure/B2535664.png)

tert-Butyl 3-[(pyridin-2-ylmethyl)amino]propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl 3-[(pyridin-2-ylmethyl)amino]propanoate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a prodrug that can be activated by enzymes in the body, making it a promising candidate for targeted drug delivery.

Applications De Recherche Scientifique

Synthesis of N-Heterocycles

Chiral sulfinamides, including tert-butanesulfinamide, have emerged as prominent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. These compounds have been extensively utilized in the asymmetric synthesis of N-heterocycles, such as piperidines, pyrrolidines, azetidines, and their fused derivatives. These N-heterocycles are crucial structural motifs in numerous natural products and therapeutically relevant compounds. The review by Philip et al. (2020) provides an overview of tert-butanesulfinamide-mediated asymmetric N-heterocycle synthesis, highlighting its significant role in accessing structurally diverse N-heterocycles (R. Philip, S. Radhika, P. Saranya, G. Anilkumar, 2020).

Nonchromatographic Bioseparation Processes

Three-phase partitioning (TPP) has been identified as an innovative and efficient method for the separation and purification of bioactive molecules from natural sources. This method, which does not involve traditional chromatography, is particularly noteworthy for its rapid, green, and economical separation capabilities. The review by Yan et al. (2018) discusses the application of TPP in the separation and purification of proteins, enzymes, plant oils, polysaccharides, and small molecule organic compounds. This technique shows great promise for future developments in bioseparation technology (Jingkun Yan, Yaoyao Wang, Wen-Yi Qiu, Haile Ma, Zhenbin Wang, Jian-yong Wu, 2018).

Biodegradation and Fate of ETBE in Soil and Groundwater

The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been summarized, highlighting the microbial capability to degrade ETBE aerobically as a carbon and energy source or via cometabolism. Although this review focuses on ETBE, similar mechanisms and microbial pathways could potentially apply to the degradation of related compounds, including tert-butyl 3-[(pyridin-2-ylmethyl)amino]propanoate, depending on their structural and chemical properties. The review by Thornton et al. (2020) discusses the aerobic biodegradation pathways and identifies specific genes facilitating ETBE transformation (S. Thornton, H. Nicholls, S. Rolfe, H. Mallinson, M. Spence, 2020).

Environmental Occurrence, Fate, and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been extensively studied for their environmental occurrence, human exposure, and toxicity. These studies provide insights into the environmental behavior of chemically related compounds, including this compound. The review by Liu and Mabury (2020) suggests that similar investigations could be relevant for assessing the environmental and health impacts of this compound and related compounds (Runzeng Liu, S. Mabury, 2020).

Mécanisme D'action

Target of Action

Similar compounds have been found to target sterol 14-alpha demethylase (cyp51), a key enzyme in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes .

Mode of Action

It is suggested that similar compounds inhibit the formation of yeast to mold as well as ergosterol formation by computational simulation against sterol 14-alpha demethylase (cyp51) . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.

Biochemical Pathways

The compound tert-butyl 3-{[(pyridin-2-yl)methyl]amino}propanoate likely affects the ergosterol biosynthesis pathway, given its suggested interaction with Sterol 14-alpha demethylase (CYP51) . Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to cell death.

Pharmacokinetics

It is suggested that similar compounds could be moderately toxic to humans

Result of Action

The compound tert-butyl 3-{[(pyridin-2-yl)methyl]amino}propanoate has been found to display potent activity only against the Candida species, including several multidrug-resistant Candida species . It exhibited minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL as the lowest concentration enough to eliminate the Candida species .

Propriétés

IUPAC Name |

tert-butyl 3-(pyridin-2-ylmethylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)7-9-14-10-11-6-4-5-8-15-11/h4-6,8,14H,7,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYKHRWQSHLJSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNCC1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

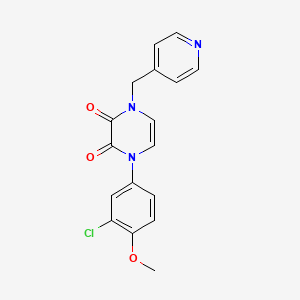

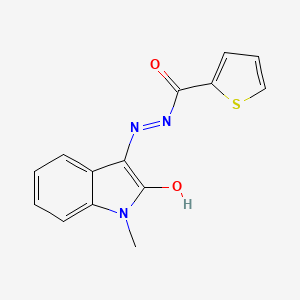

![4-hydroxy-4,13-dihydro-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindol-11(6aH)-one](/img/structure/B2535584.png)

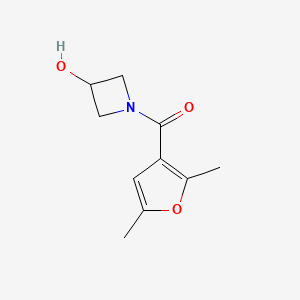

![2,4-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2535585.png)

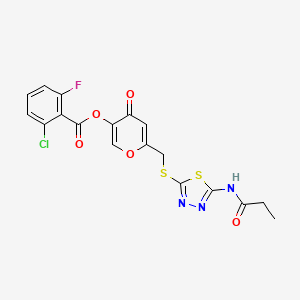

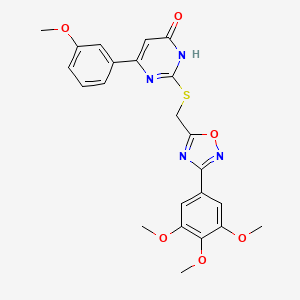

![3-(3-chlorophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)propanamide](/img/structure/B2535589.png)

![2,2,2-Trifluoro-1-(2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl)-1-ethanone](/img/structure/B2535592.png)

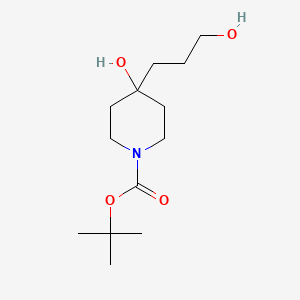

![8-chloro-5-((3,4-dimethylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2535597.png)

![Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B2535601.png)